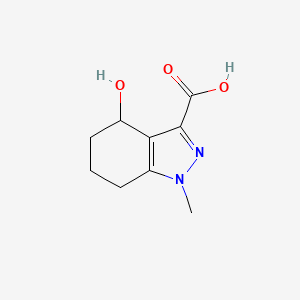
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The dehydration process is faster than cyclization, leading to the formation of stable 1H-indazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized indazole derivatives .
科学的研究の応用
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell cycle progression or induce apoptosis through specific signaling pathways .
類似化合物との比較
Similar Compounds
- 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Indole derivatives
Uniqueness
4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .
生物活性
4-Hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (HMTHIA) is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- Structure : The compound features an indazole framework with hydroxyl and carboxylic acid functional groups that enhance its reactivity and biological potential .
Biological Activities
Research indicates that HMTHIA exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that HMTHIA possesses notable antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents .
- Anti-inflammatory Effects : HMTHIA has been implicated in reducing inflammation in cellular models, indicating potential therapeutic uses in inflammatory diseases.
The biological activity of HMTHIA is largely attributed to its ability to interact with multiple biological targets. Interaction studies reveal that it binds effectively to specific receptors and enzymes, modulating their activity. This interaction profile is crucial for understanding its pharmacodynamics and pharmacokinetics .
Synthesis Methods
The synthesis of HMTHIA typically involves several steps:
- Formation of Indazole Core : The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Hydroxylation and Carboxylation : Subsequent reactions introduce the hydroxyl and carboxylic acid groups, which are essential for its biological activity.
- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing .
Case Studies
Several studies have explored the biological effects of HMTHIA:
- Study on Antioxidant Activity : A recent study highlighted HMTHIA's ability to scavenge free radicals effectively, outperforming some standard antioxidants in vitro. This suggests its potential use in formulations aimed at oxidative stress-related conditions .
- Antimicrobial Efficacy Study : In vitro tests demonstrated that HMTHIA exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development into therapeutic agents against resistant strains .
Comparative Analysis
A comparison table illustrates the biological activities of HMTHIA against other similar compounds:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| HMTHIA | High | Moderate | Moderate |
| Compound A | Moderate | High | Low |
| Compound B | Low | Moderate | High |
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
4-hydroxy-1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-3-2-4-6(12)7(5)8(10-11)9(13)14/h6,12H,2-4H2,1H3,(H,13,14) |
InChIキー |
REZYXUAQUGSASK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(CCC2)O)C(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















